3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
Description
3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid: is a chemical compound that belongs to the family of benzoic acid derivatives This compound is characterized by the presence of a carboxylic acid group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring
Properties
IUPAC Name |
5-[3-carboxy-5-(trifluoromethyl)phenyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3O4/c16-12-2-1-7(6-11(12)14(22)23)8-3-9(13(20)21)5-10(4-8)15(17,18)19/h1-6H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDFDDPUDQMKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691727 | |
| Record name | 4-Chloro-5'-(trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-67-1 | |
| Record name | 4-Chloro-5'-(trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is coupled with 3-trifluoromethylbenzoic acid to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming corresponding carboxylate salts.
Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen.
Substitution: The chlorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylate salts such as sodium 3-(3-carboxy-4-chlorophenyl)-5-trifluoromethylbenzoate.
Reduction: 3-(3-carboxy-4-hydroxyphenyl)-5-trifluoromethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and solubility.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.
Diagnostic Imaging: It can be used as a contrast agent in imaging techniques such as MRI.
Industry:
Agriculture: The compound can be used in the formulation of herbicides and pesticides.
Electronics: It can be used in the production of semiconductors and other electronic components.
Mechanism of Action
The mechanism of action of 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the chlorine and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
- 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid
- 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid
- 3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid
Comparison:
- 3-(3-Carboxy-4-chlorophenyl)-5-methoxybenzoic acid: This compound has a methoxy group instead of a trifluoromethyl group, which may affect its reactivity and solubility.
- 3-(3-Carboxy-4-chlorophenyl)-5-nitrobenzoic acid: The presence of a nitro group can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions.
- 3-(3-Carboxy-4-chlorophenyl)-5-chlorobenzoic acid: The additional chlorine atom can influence the compound’s steric and electronic properties, potentially altering its biological activity.
Uniqueness: The trifluoromethyl group in 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
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